
8-(Methylsulfonyl)fad
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Methylsulfonyl)fad, also known as MSF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MSF belongs to the class of fad molecules, which are involved in various metabolic processes in living organisms. MSF has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 8-(Methylsulfonyl)fad is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 8-(Methylsulfonyl)fad has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 8-(Methylsulfonyl)fad has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
8-(Methylsulfonyl)fad has been shown to have various biochemical and physiological effects. In vitro studies have shown that 8-(Methylsulfonyl)fad can induce apoptosis and inhibit cell proliferation in cancer cells. 8-(Methylsulfonyl)fad has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 8-(Methylsulfonyl)fad has been shown to possess antioxidant properties, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-(Methylsulfonyl)fad in lab experiments is its relatively low toxicity compared to other compounds. 8-(Methylsulfonyl)fad has been shown to have low toxicity in various cell lines and animal models. Additionally, 8-(Methylsulfonyl)fad is relatively easy to synthesize and purify, making it a cost-effective option for research. One limitation of using 8-(Methylsulfonyl)fad in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 8-(Methylsulfonyl)fad. One direction is the development of 8-(Methylsulfonyl)fad-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant properties of 8-(Methylsulfonyl)fad. Additionally, the development of new synthesis methods for 8-(Methylsulfonyl)fad may improve its efficacy and bioavailability. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 8-(Methylsulfonyl)fad in animal models and humans may provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 8-(Methylsulfonyl)fad involves the reaction of 8-bromo-3-methyl-7-nitroso-3H-furo[3,2-g]chromen-2-one with dimethyl sulfone in the presence of a base. The reaction yields 8-(Methylsulfonyl)fad as a white crystalline solid with a melting point of 181-183°C.
Aplicaciones Científicas De Investigación
8-(Methylsulfonyl)fad has been extensively studied for its potential therapeutic properties in various fields of research. In the field of cancer research, 8-(Methylsulfonyl)fad has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 8-(Methylsulfonyl)fad has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 8-(Methylsulfonyl)fad has been shown to possess antioxidant properties, which may have implications in the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
149091-08-7 |
|---|---|
Nombre del producto |
8-(Methylsulfonyl)fad |
Fórmula molecular |
C27H33N9O17P2S |
Peso molecular |
849.6 g/mol |
Nombre IUPAC |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2,3,4-trihydroxy-5-(7-methyl-8-methylsulfonyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H33N9O17P2S/c1-10-3-11-12(4-16(10)56(2,48)49)35(24-18(32-11)25(42)34-27(43)33-24)5-13(37)19(39)14(38)6-50-54(44,45)53-55(46,47)51-7-15-20(40)21(41)26(52-15)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,13-15,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43) |
Clave InChI |
KLHNBGPKXHQYCN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1S(=O)(=O)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES canónico |
CC1=CC2=C(C=C1S(=O)(=O)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Sinónimos |
8-(methylsulfonyl)FAD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



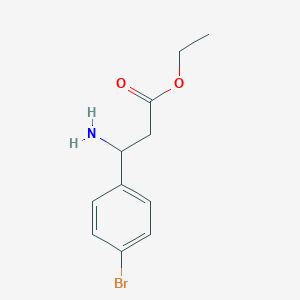
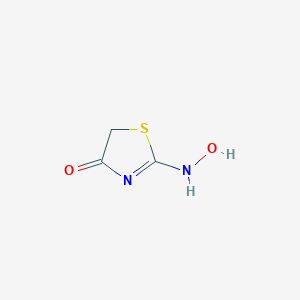
![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
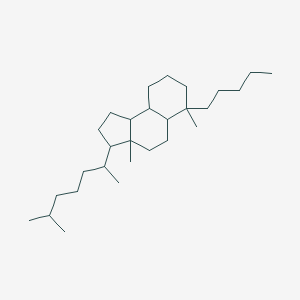
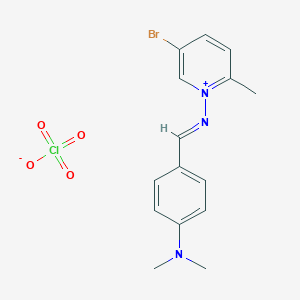
![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
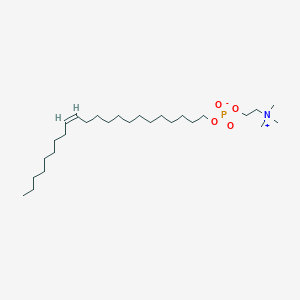

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)
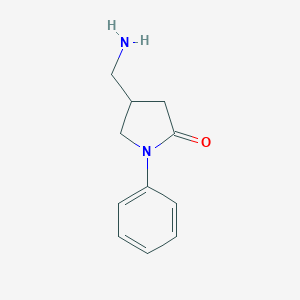
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
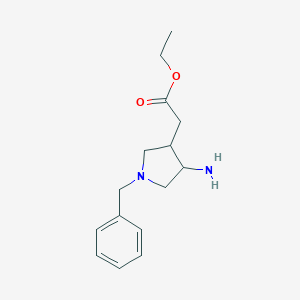
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)